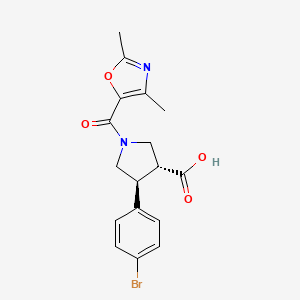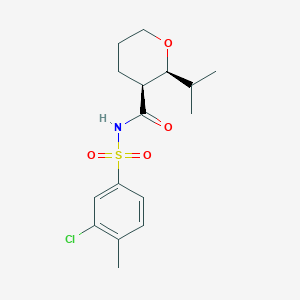![molecular formula C12H17ClN4O2 B7338448 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine](/img/structure/B7338448.png)
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine, also known as clofarabine, is a synthetic nucleoside analog used in the treatment of acute lymphoblastic leukemia (ALL). It was first approved by the US Food and Drug Administration (FDA) in 2004 for the treatment of relapsed or refractory ALL in pediatric patients. Clofarabine is a potent inhibitor of DNA synthesis and repair, and its mechanism of action involves the incorporation of its triphosphate form into DNA, leading to chain termination and cell death.
Mecanismo De Acción
Clofarabine is a purine nucleoside analog that is activated by phosphorylation to its triphosphate form, which is incorporated into DNA during replication. The incorporation of 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine triphosphate leads to chain termination and inhibition of DNA synthesis and repair, ultimately resulting in cell death. Clofarabine also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, further contributing to its antitumor activity.
Biochemical and Physiological Effects
Clofarabine has been shown to induce apoptosis in leukemia cells through the activation of caspases and the mitochondrial pathway. It also inhibits DNA repair mechanisms, leading to increased DNA damage and cell death. In addition, this compound has been shown to modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA damage response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofarabine has several advantages as a research tool, including its potent antitumor activity, its ability to inhibit DNA synthesis and repair, and its potential use as a salvage therapy in relapsed or refractory ALL. However, it also has several limitations, including its narrow therapeutic window, its potential for toxicity, and its limited efficacy in certain hematological malignancies.
Direcciones Futuras
Future research on 5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine will likely focus on several areas, including the development of new formulations and delivery methods to improve its efficacy and safety, the identification of biomarkers to predict response to therapy, and the exploration of its potential use in combination with other agents for the treatment of hematological malignancies. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its antitumor activity and to identify new targets for drug development.
Métodos De Síntesis
Clofarabine is synthesized from 2-chloro-6-amino-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine, which is reacted with diethyl oxalate to form the corresponding oxalate ester. The oxalate ester is then treated with lithium bis(trimethylsilyl)amide to generate the corresponding lithium salt, which is reacted with 3R,4R-dihydroxy-2,2-dimethyltetrahydrofuran to form the final product.
Aplicaciones Científicas De Investigación
Clofarabine has been extensively studied in preclinical and clinical settings for its efficacy in the treatment of ALL and other hematological malignancies. Several clinical trials have demonstrated its effectiveness as a salvage therapy in relapsed or refractory ALL, and it has also shown promise in the treatment of acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).
Propiedades
IUPAC Name |
5-chloro-2-N,4-N-bis[(3R)-oxolan-3-yl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c13-10-5-14-12(16-9-2-4-19-7-9)17-11(10)15-8-1-3-18-6-8/h5,8-9H,1-4,6-7H2,(H2,14,15,16,17)/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTZVUIFMBJBLX-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1NC2=NC(=NC=C2Cl)NC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]1NC2=NC(=NC=C2Cl)N[C@@H]3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3aS,6aS)-1-benzyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338366.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(4-methylsulfonylphenyl)methanone](/img/structure/B7338373.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B7338376.png)
![[(2R,4R)-2,4-dimethylpiperidin-1-yl]-(1-methylbenzimidazol-5-yl)methanone](/img/structure/B7338384.png)
![1-[(2R,4R)-2,4-dimethylpiperidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7338393.png)
![2-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B7338404.png)
![1-[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-2-(2-methylsulfonylphenyl)ethanone](/img/structure/B7338427.png)
![[(2R,3R)-2-(4-chlorophenyl)-3-hydroxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7338431.png)

![2-[3-[[(2S,3R)-2-ethenyloxane-3-carbonyl]amino]phenoxy]acetic acid](/img/structure/B7338446.png)
![2-[2-[[(1R,2S)-2-cyclobutylcyclopropyl]carbamoyl]phenyl]benzoic acid](/img/structure/B7338452.png)
![(2S,3S)-N-pyridin-2-ylsulfonyl-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B7338454.png)

![N-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]sulfonyl]-5-bromo-2-methylfuran-3-carboxamide](/img/structure/B7338463.png)
